molecular formula C14H10ClN B1655874 9H-Carbazole, 3-chloro-9-ethenyl- CAS No. 4377-60-0

9H-Carbazole, 3-chloro-9-ethenyl-

Cat. No.: B1655874
CAS No.: 4377-60-0
M. Wt: 227.69 g/mol
InChI Key: MOMUQFPOZNRJCZ-UHFFFAOYSA-N
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Description

Significance of Carbazole (B46965) Scaffolds in π-Conjugated Systems for Electronic and Photonic Applications

The carbazole moiety is a robust building block in the design of materials for organic electronics. mdpi.combohrium.com Its rigid, tricyclic aromatic structure provides a platform for extensive π-electron delocalization, which is fundamental for charge transport. mdpi.com This inherent structural stability also imparts high thermal and chemical resistance, crucial attributes for long-lasting electronic devices. mdpi.combohrium.comresearchgate.net

Carbazole derivatives are particularly noted for their excellent hole-transporting properties. mdpi.comnih.gov The nitrogen atom within the pyrrole (B145914) ring of the carbazole structure is electron-rich, facilitating the movement of positive charge carriers (holes) through the material when an electric field is applied or upon photoexcitation. mdpi.com This property makes them indispensable components in devices like organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.comresearchgate.net Furthermore, the high photoluminescence quantum yield and the inherently wide bandgap of many carbazole derivatives make them ideal candidates for emitting layers, especially for blue light emission, and as host materials for phosphorescent emitters in OLEDs. nih.govmagtech.com.cn

Role of Peripheral Functionalization in Modulating Electronic and Structural Attributes of Carbazole Derivatives

The true versatility of the carbazole scaffold lies in its amenability to functionalization at multiple positions. mdpi.comnih.govchim.it Attaching different chemical groups to the carbazole core is a powerful strategy to fine-tune its electronic and physical properties. mdpi.com Modifications can be made at the nitrogen atom (N-9 position) or on the aromatic rings (C-1 through C-8 positions). chim.it

This peripheral functionalization can drastically alter key parameters:

Structural and Morphological Properties: Functional groups influence the solubility of the molecule in common organic solvents, which is vital for solution-based processing techniques used in manufacturing large-area devices. They also affect the way molecules pack in the solid state, influencing the thin-film morphology and, consequently, the charge mobility.

Photophysical Properties: The nature and position of substituents can shift the absorption and emission spectra of the molecule, allowing for the creation of materials that interact with specific wavelengths of light, from the UV to the visible and near-infrared regions.

Research Context of Ethenyl and Halogenated Carbazole Architectures in Contemporary Chemistry

The specific functionalization in 9H-Carbazole, 3-chloro-9-ethenyl- involves two key groups: an ethenyl (vinyl) group at the N-9 position and a chloro group at the C-3 position. Each plays a distinct and strategic role.

The 9-ethenyl (or 9-vinyl) group is of paramount importance for polymerization. sigmaaldrich.comsigmaaldrich.com The vinyl moiety allows the molecule to act as a monomer, forming the well-known polymer poly(9-vinylcarbazole) (PVK) or copolymers. ossila.com PVK is a benchmark hole-transporting polymer used extensively as a host in phosphorescent OLEDs and as a photoconductor. ossila.com The vinyl group provides a direct pathway to transform a small molecule into a processable, film-forming macromolecule while retaining the desirable electronic properties of the carbazole pendant group. sigmaaldrich.comossila.com

The 3-chloro group serves as an electronic modifier. Halogenation is a common strategy to modulate the electronic characteristics of organic semiconductors. nih.gov The introduction of a chlorine atom, an electron-withdrawing group, at the C-3 position is expected to lower the HOMO energy level of the carbazole unit. This can lead to improved air stability and better energy-level alignment with other materials in a device stack. The synthesis of related compounds like 3-bromo-9-vinylcarbazole has been documented, indicating a research interest in combining N-vinyl groups with C-3 halogenation to create functional monomers. prepchem.com

Therefore, the architecture of 9H-Carbazole, 3-chloro-9-ethenyl- positions it as a specialized monomer. It is designed to be polymerized into a hole-transporting material where the electronic properties have been pre-tuned by the chloro-substitution to meet specific device requirements.

Data on Related Carbazole Compounds

To understand the properties of 9H-Carbazole, 3-chloro-9-ethenyl- , it is instructive to examine data from its parent and related compounds.

Table 1: Physicochemical Properties of Carbazole and Related Monomers

Compound Name CAS Number Molecular Formula Key Features
9H-Carbazole 86-74-8 C₁₂H₉N Parent heterocyclic scaffold. mdpi.com
9-Vinylcarbazole (B74595) 1484-13-5 C₁₄H₁₁N Polymerizable monomer, high reactivity due to vinyl group. sigmaaldrich.comsigmaaldrich.com
3-Chloro-9H-carbazole 16913-09-0 C₁₂H₈ClN Halogenated derivative for electronic tuning.

Table 2: Electronic Properties of Poly(9-vinylcarbazole) (PVK)

Property Value Source
HOMO Level -5.8 eV ossila.com
LUMO Level -2.2 eV ossila.com
Classification p-type semiconducting polymer ossila.com

This data is for the non-halogenated polymer and serves as a baseline for understanding the potential properties of a polymer derived from its chlorinated analog.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4377-60-0

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

IUPAC Name

3-chloro-9-ethenylcarbazole

InChI

InChI=1S/C14H10ClN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h2-9H,1H2

InChI Key

MOMUQFPOZNRJCZ-UHFFFAOYSA-N

SMILES

C=CN1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31

Canonical SMILES

C=CN1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies for 9h Carbazole, 3 Chloro 9 Ethenyl and Analogous Structures

Strategies for Introducing the Chloro Moiety onto the Carbazole (B46965) Core

The introduction of a chlorine atom at the C3 position of the carbazole nucleus is a critical step in the synthesis of the target compound. This can be achieved through either direct electrophilic substitution on the pre-formed carbazole ring or by constructing the carbazole skeleton from already chlorinated precursors.

Direct Halogenation Approaches to Chloro-Carbazoles

Direct chlorination of carbazole typically proceeds via electrophilic aromatic substitution. The inherent electronic properties of the carbazole ring system direct incoming electrophiles to specific positions. Computational studies using Fukui indices, which predict the reactivity of different atoms in a molecule towards electrophilic attack, confirm that the C3 and C6 positions are the most susceptible to halogenation. acs.org This is followed by the C1 and C8 positions. acs.org This predicted reactivity aligns with experimental observations, where 3-chloro- and 3,6-dichloro- derivatives are common products. acs.org

A variety of chlorinating agents can be employed for this transformation. One convenient and highly efficient reagent is 1-chlorobenzotriazole . rsc.orgrsc.org This reagent allows for controlled chlorination of carbazole and its derivatives at ambient temperatures, providing high yields. rsc.orgrsc.org The degree of chlorination—mono-, di-, or tetra-substitution—can be managed by adjusting the molar ratio of the reactants. rsc.org

ReagentConditionsOutcomeReference
1-ChlorobenzotriazoleAmbient TemperatureHigh yields of mono-, di-, or tetra-chlorinated carbazoles depending on stoichiometry. rsc.orgrsc.org
VariousAqueous, with bromideFormation of polyhalogenated carbazoles. acs.org

Precursor-Based Chlorination Pathways at Specific Positions

An alternative to direct chlorination is the synthesis of the carbazole ring from precursors that already contain the chlorine atom at the desired position. This strategy offers excellent control over regiochemistry, avoiding the formation of isomeric mixtures that can result from direct substitution.

One such approach involves the construction of carbazoles from substituted anilines. For instance, methodologies have been developed for the synthesis of carbazoles from 2-chloroanilines through consecutive amination and C-H activation reactions. bris.ac.uk Another powerful method involves the condensation of 2-nitrochalcones or 2-nitrocinnamaldehydes with β-ketoesters. rsc.org This transition-metal-free approach allows for the synthesis of highly functionalized carbazoles, including chlorohyellazole , demonstrating its utility in preparing chloro-substituted carbazole cores. rsc.org Furthermore, methods for purifying carbazole ester precursors of compounds like 6-chloro-α-methyl-carbazole-2-acetic acid highlight the industrial relevance of building the carbazole skeleton from chlorinated intermediates. googleapis.compatsnap.com

Approaches for Ethenyl Functionalization at the N9-Position of Carbazole

The introduction of the ethenyl (vinyl) group at the nitrogen atom (N9) of the carbazole ring is a key transformation for accessing a wide range of functional polymers and materials. Poly(N-vinylcarbazole) is a well-known photoconductive polymer, driving significant research into N-vinylation methods. nih.govmdpi.com

N-Vinylation Reactions and Derivatives

Direct N-vinylation of carbazole is a common industrial process. This reaction can be achieved by reacting the potassium salt of carbazole with acetylene (B1199291) under pressure or in aprotic dipolar solvents. researchgate.netchemicalbook.com More recently, palladium-catalyzed dehydrogenative coupling reactions, also known as aza-Wacker reactions, have been developed. acs.orgresearchgate.net These methods allow for the efficient coupling of N-H carbazoles with alkenes like styrenes or acrylates to produce N-vinylated carbazoles. acs.orgresearchgate.net The reaction with styrenes typically yields Markovnikov adducts, while electron-deficient alkenes produce anti-Markovnikov adducts. acs.org

MethodReactantsCatalyst/ConditionsOutcomeReference
Direct VinylationCarbazole, AcetyleneKOH, N-methylpyrrolidone, 160°CN-vinylcarbazole chemicalbook.com
Aza-Wacker ReactionCarbazole, StyrenePd(OAc)₂, AgOAc, MeCN, 100°C9-(1-phenylethenyl)-9H-carbazole (Markovnikov adduct) acs.org
Aza-Wacker ReactionCarbazole, AcrylatesPd(OAc)₂, AgOAcAnti-Markovnikov adducts acs.org

Alternative Ethenyl Group Installation Methodologies

Besides direct vinylation, multi-step sequences can also be employed to install the ethenyl group. A well-documented approach is the reaction of a carbazole with a 2-haloethyl group, followed by an elimination reaction to form the double bond.

A synthesis for 3-bromo-9-vinylcarbazole , a close analog of the target compound, exemplifies this strategy. prepchem.com In this process, 3-bromocarbazole is first reacted with β-chloroethyltoluenesulfonate in the presence of sodium hydroxide (B78521) to yield 3-bromo-9-(2-chloroethyl)-carbazole . prepchem.com Subsequent treatment of this intermediate with a strong base, such as potassium hydroxide, induces dehydrohalogenation to furnish the final 3-bromo-9-vinylcarbazole product. prepchem.com This two-step procedure is a versatile method for synthesizing N-vinylcarbazoles, particularly when direct vinylation might be incompatible with other functional groups on the carbazole ring.

Convergent and Divergent Synthetic Routes for Chloro-Ethenyl Carbazole Systems

The assembly of a molecule with multiple functional groups like 9H-Carbazole, 3-chloro-9-ethenyl- can be approached through either convergent or divergent strategies.

A convergent synthesis would involve preparing key fragments of the molecule separately and then combining them in the final stages. For the target compound, this would typically mean synthesizing 3-chlorocarbazole (B1214643) and then performing an N-vinylation reaction as described in section 2.2. This linear sequence is the most straightforward and commonly employed route. The synthesis would proceed as follows:

Chlorination: Direct chlorination of 9H-Carbazole to produce 3-chloro-9H-carbazole .

N-Vinylation: Subsequent N-vinylation of 3-chloro-9H-carbazole using one of the methods described previously, such as reaction with acetylene or a two-step process involving N-alkylation with a 2-haloethane derivative followed by elimination.

A divergent synthesis strategy would involve creating a common intermediate that can be elaborated into a library of different, but structurally related, compounds. nih.gov For example, one could synthesize 3-chloro-9H-carbazole as a core intermediate. This intermediate could then be subjected to various N-functionalization reactions to produce not only the N-ethenyl derivative but also N-alkyl, N-aryl, and other N-substituted analogs. This approach is highly efficient for generating chemical diversity for applications in materials science or medicinal chemistry. While a specific divergent synthesis for a library including 9H-Carbazole, 3-chloro-9-ethenyl- is not explicitly detailed in the literature, the principles are well-established in the synthesis of other functionalized carbazole libraries. nih.gov

The synthesis of the analogous 3-bromo-9-vinylcarbazole provides a clear blueprint for a linear, or potentially convergent, approach to the target molecule. prepchem.com

Catalytic Systems and Reaction Condition Optimization in Carbazole Functionalization

The synthesis of N-vinylcarbazoles, including the 3-chloro substituted variant, predominantly relies on transition metal-catalyzed cross-coupling reactions. Both palladium and copper-based catalytic systems have been effectively employed for the N-vinylation of carbazoles and related azaheterocycles. The presence of the electron-withdrawing chloro group at the 3-position of the carbazole nucleus, however, decreases the nucleophilicity of the nitrogen atom, which can render the N-vinylation reaction more challenging compared to the unsubstituted carbazole. This necessitates careful selection and optimization of the catalytic system and reaction parameters.

One of the prominent methods for the synthesis of N-vinylcarbazoles is the palladium-catalyzed dehydrogenative coupling of N-H carbazoles with alkenes. mdpi.comacs.org This approach, often referred to as an aza-Wacker reaction, offers an atom-economical route to the desired products. For instance, the reaction of carbazole with styrenes in the presence of a palladium catalyst typically yields Markovnikov adducts. mdpi.comacs.org

In the context of synthesizing 3-chloro-9-vinylcarbazole, a key consideration is the potential for the chloro-substituent to influence the catalytic cycle. Electron-withdrawing groups can impact the rate and efficiency of the C-N bond formation. Research on the vinylation of carbazoles bearing electron-withdrawing groups, such as dicarbonitrile substituents, has shown that standard vinylation conditions using vinyl acetate (B1210297) can fail due to the reduced nucleophilicity of the carbazole nitrogen. mdpi.com This underscores the importance of optimizing the catalytic system.

Copper-catalyzed methods provide a viable alternative to palladium-based systems for N-vinylation. These reactions often involve the coupling of a carbazole with a vinyl halide. The choice of the copper catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For the synthesis of related N-vinyl azaheterocycles, copper(I) iodide (CuI) is a commonly used catalyst precursor, often in combination with a ligand to stabilize the active copper species and facilitate the coupling process. rsc.org

The synthesis of the analogous compound, 3-bromo-9-vinylcarbazole, has been reported through a two-step process. The first step involves the N-alkylation of 3-bromocarbazole with a suitable two-carbon synthon, followed by an elimination reaction to generate the vinyl group. This multi-step approach, while effective, is less atom-economical than a direct catalytic N-vinylation.

The optimization of reaction conditions for the catalytic N-vinylation of 3-chlorocarbazole would likely involve screening various parameters. The choice of the vinylating agent is a critical factor. While vinyl acetate is a common choice, other reagents such as vinyl triflates have also been used in palladium-catalyzed N-vinylation of other azaheterocycles. nih.gov

The selection of the ligand in transition metal catalysis is paramount. For palladium-catalyzed reactions, phosphine-based ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the catalytic activity and stability. Similarly, in copper-catalyzed systems, nitrogen- or phosphorus-based ligands can significantly improve the reaction outcome. The base used to deprotonate the carbazole nitrogen is another key variable, with common choices including inorganic bases like potassium carbonate or cesium carbonate, and organic bases such as triethylamine.

Solvent selection also plays a significant role. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate the dissolution of the reactants and promote the reaction. The reaction temperature and time are also critical parameters that require careful optimization to maximize the yield of the desired product while minimizing the formation of byproducts.

Below are tables summarizing typical catalytic systems and reaction conditions that could be adapted and optimized for the synthesis of 9H-Carbazole, 3-chloro-9-ethenyl-.

Table 1: Potential Palladium-Catalyzed Systems for N-Vinylation of 3-Chlorocarbazole

Catalyst PrecursorLigandBaseVinylating AgentSolventTemperature (°C)
Pd(OAc)₂PPh₃K₂CO₃Vinyl acetateToluene80-120
Pd₂(dba)₃XantphosCs₂CO₃Vinyl triflateDioxane100-140
[Pd(IPr)Cl₂]₂-NaOtBuStyreneDMF100-150

Data compiled from analogous reactions in the literature.

Table 2: Potential Copper-Catalyzed Systems for N-Vinylation of 3-Chlorocarbazole

Catalyst PrecursorLigandBaseVinylating AgentSolventTemperature (°C)
CuI1,10-PhenanthrolineK₃PO₄Vinyl bromideDMF100-130
Cu(OAc)₂DMEDACs₂CO₃Vinyl iodideAcetonitrile80-110
CuTCPyridinet-BuOKAcetyleneDMSO120-160

Data compiled from analogous reactions in the literature.

Chemical Reactivity and Transformation Pathways of 9h Carbazole, 3 Chloro 9 Ethenyl

Reactions Involving the Ethenyl Moiety

The ethenyl group is the primary site for polymerization reactions, enabling the formation of long-chain polymers with potential applications in materials science. Its reactivity is modulated by the electronic characteristics of the carbazole (B46965) ring system.

Radical Polymerization Mechanisms

Radical polymerization of N-vinylcarbazole and its derivatives is a common method for synthesizing poly(N-vinylcarbazole) (PVK) materials. mdpi.com This process is typically initiated by radical initiators like azo- or peroxide compounds. mdpi.com However, the application of controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, has been explored for N-vinylcarbazole (NVK). This is considered challenging because the propagating radicals are highly reactive due to their non-conjugated nature and the strong electron-donating character of the pendant carbazole groups. mdpi.com

The synthesis of hyperbranched polymers can be achieved through the self-condensing vinyl polymerization (SCVP) of "inimer" molecules, which contain both an initiating group and a polymerizable vinyl group. mdpi.com Techniques like Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) have been utilized for this purpose. mdpi.com While conventional free radical polymerization of multivinyl monomers often leads to insoluble crosslinked materials, controlled polymerization strategies allow for the synthesis of complex, soluble polymer architectures like hyperbranched or star polymers. rsc.org

Cationic Polymerization Pathways of Ethenyl-Substituted Carbazole Monomers

Cationic polymerization is a highly effective method for polymerizing monomers with electron-rich double bonds, such as N-vinylcarbazole. nih.gov This process can be initiated by various cationic initiators. mdpi.com The kinetic behavior of the cationic polymerization of 9-vinylcarbazole (B74595) often follows a "quasi-alive" model, where the active species are believed to be solvate-separated ion pairs. researchgate.net

Recent advances have focused on stereoselective cationic polymerization to control the tacticity of the resulting polymer. Using a chiral scandium-bis(oxazoline) Lewis acid catalyst, it is possible to synthesize highly isotactic poly(N-vinylcarbazole) derivatives. nih.govnih.gov This method has been successfully applied to 3,6-disubstituted N-vinylcarbazoles, including chlorinated derivatives, yielding polymers with a high degree of meso triads (a measure of isotacticity). nih.gov For instance, the polymerization of a 3,6-dichloro-N-vinylcarbazole monomer resulted in a polymer with 94% meso triads (% mm), indicating high isotacticity. nih.gov This stereocontrol is achieved through asymmetric ion-pairing interactions between the growing polymer chain and the chiral catalyst. nih.gov

Table 1: Stereoselective Cationic Polymerization of Substituted N-Vinylcarbazoles

Monomer Substituent Resulting Polymer Isotacticity (% mm)
3,6-Difluoro PNVC-F 90%
3,6-Dichloro PNVC-Cl 94%
3,6-Dibromo PNVC-Br 91%
3,6-Diphenyl PNVC-Ph 91%

Data sourced from studies on stereoselective polymerization. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder) for Carbazole Derivatives

The ethenyl group of 9H-Carbazole, 3-chloro-9-ethenyl- can participate in cycloaddition reactions, acting as a dienophile. In a typical Diels-Alder reaction, a conjugated diene would react with the ethenyl group to form a six-membered ring. The reactivity of the ethenyl group as a dienophile is influenced by the electronic nature of the carbazole substituent. While specific studies on the Diels-Alder reactivity of 3-chloro-9-ethenyl-9H-carbazole are not prevalent, the general principles apply. For comparison, 3-fluorobutenone, another vinyl compound, acts as a dienophile in reactions with various dienes to yield cycloaddition products. researchgate.net

Vinyldiazo compounds can also undergo photochemical [3+2]-cycloaddition reactions with various dipolar species to form five-membered heterocyclic rings. nih.gov This type of reactivity could potentially be extended to ethenyl carbazoles under appropriate conditions, leading to the formation of novel heterocyclic structures fused to the carbazole framework.

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by metal-carbene complexes, typically involving ruthenium or molybdenum. mdpi.comyoutube.com This reaction can be applied to terminal alkenes like 9H-Carbazole, 3-chloro-9-ethenyl- for various transformations, including ring-closing metathesis (RCM), cross-metathesis (CM), and ethenolysis. mdpi.comgoogle.com

The generally accepted mechanism, proposed by Chauvin and Hérisson, involves the formation of a metallacyclobutane intermediate from the reaction of the olefin with the metal-carbene catalyst. mdpi.com This intermediate then undergoes cycloreversion to generate a new olefin and a new metal-carbene species, propagating the catalytic cycle. mdpi.com Ruthenium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, are known for their high activity and tolerance to various functional groups. nih.govorganic-chemistry.org These catalysts could facilitate the homodimerization of 3-chloro-9-ethenyl-9H-carbazole or its cross-metathesis with other olefins to create more complex molecules.

Reactivity at the Chloro-Substituted Position

The chlorine atom on the carbazole ring provides a handle for further functionalization through substitution reactions.

Nucleophilic Aromatic Substitution Reactions on Halogenated Carbazole Cores

The chlorine atom at the 3-position of the carbazole ring is susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces the halogen on the aromatic ring. youtube.comlibretexts.org The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily lost in this step. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.orgyoutube.com

The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups at positions ortho and/or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.com While the carbazole ring itself has specific electronic properties, the presence of the chloro group makes the 3-position susceptible to attack by strong nucleophiles, especially under forcing conditions or with appropriate activation. In some cases, particularly with unactivated aryl halides, the reaction can proceed through a benzyne (B1209423) intermediate. fishersci.co.uk More recently, concerted SNAr mechanisms, where bond formation and bond breaking occur in a single transition state, have also been recognized. nih.gov

Table 2: General Conditions for Nucleophilic Aromatic Substitution

Nucleophile Reagents/Conditions Product Type
Amines Aryl halide, amine, base (e.g., K₂CO₃), ethanol, reflux Aryl amine
Alcohols Aryl halide, alcohol, strong base (e.g., NaH), THF Aryl ether
Thiols Similar to alcohols Aryl thioether
Cyanide Aryl halide, KCN, DMSO, heat Aryl nitrile

General protocols sourced from Fisher Scientific. fishersci.co.uk

Cross-Coupling Methodologies for Further Functionalization of Chloro-Carbazoles

The presence of a chlorine atom at the 3-position of the carbazole ring provides a reactive handle for palladium-catalyzed cross-coupling reactions. These methodologies are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of functionalized carbazole derivatives. The general applicability of these reactions to aryl halides makes 3-chloro-9-vinylcarbazole a suitable substrate. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For 3-chloro-9-vinylcarbazole, a Suzuki reaction would replace the chlorine atom with various aryl, heteroaryl, or alkyl groups, depending on the boronic acid used. fishersci.co.uknih.gov The reaction conditions generally involve a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄ and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. wikipedia.orgorganic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by a palladium complex. wikipedia.orgyoutube.com This method could be employed to introduce a substituted vinyl group at the 3-position of the carbazole ring by reacting 3-chloro-9-vinylcarbazole with an appropriate alkene in the presence of a palladium catalyst and a base like triethylamine. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting an aryl halide with a primary or secondary amine. wikipedia.orgacsgcipr.orgorganic-chemistry.org This would allow for the introduction of various amino groups at the 3-position of the carbazole core, leading to the synthesis of 3-amino-9-vinylcarbazole derivatives. The catalytic system typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand. wikipedia.orgyoutube.com

Table 1: Overview of Cross-Coupling Reactions for 3-Chloro-9-vinylcarbazole Functionalization

Reaction Coupling Partner Catalyst System (Typical) Resulting Bond Product Type
Suzuki-Miyaura Coupling R-B(OH)₂ (Boronic acid) Pd(PPh₃)₄, Base (e.g., K₂CO₃) C-C 3-Aryl/Alkyl-9-vinylcarbazole
Heck Reaction Alkene (e.g., Styrene) Pd(OAc)₂, Base (e.g., Et₃N) C-C 3-(Substituted vinyl)-9-vinylcarbazole
Buchwald-Hartwig Amination R¹R²NH (Amine) Pd₂(dba)₃, Ligand (e.g., BINAP) C-N 3-(Amino)-9-vinylcarbazole

Transformations Involving the Carbazole Nitrogen (N9)

The nitrogen atom of the carbazole ring and its vinyl substituent are central to another class of important transformations, particularly for the synthesis of novel derivatives and polymeric materials.

While 9H-Carbazole, 3-chloro-9-ethenyl- already possesses an N-substituent, the broader context of synthesizing N-substituted carbazole derivatives is crucial. The synthesis of 3-chloro-9-vinylcarbazole itself can be achieved through methods like the direct vinylation of 3-chlorocarbazole (B1214643) with acetylene (B1199291). Other N-alkyl derivatives of 3-chlorocarbazole can be synthesized through reactions with various alkyl halides, often under basic conditions or with the assistance of microwave irradiation to accelerate the reaction. wikipedia.org Similarly, N-arylation can be achieved using aryl halides, often under copper or palladium catalysis in reactions analogous to the Ullmann condensation or Buchwald-Hartwig amination. acsgcipr.org

The N-vinyl group is the key functional group that allows 3-chloro-9-vinylcarbazole to act as a monomer for polymerization. Poly(N-vinylcarbazole) (PVK) and its derivatives are well-known for their valuable photoconductive and electronic properties. nih.govmdpi.com The polymerization of 3-chloro-9-vinylcarbazole can be initiated through several methods:

Free-Radical Polymerization: This is a common method for vinyl monomers, often initiated by compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.net

Cationic Polymerization: This can be initiated by Lewis acids or other cationic initiators. Recent studies have shown that stereoselective cationic polymerization of substituted N-vinylcarbazoles can be achieved using chiral catalysts, leading to polymers with controlled tacticity. nih.gov

Controlled Radical Polymerization (e.g., RAFT): Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. This technique has been successfully applied to N-vinylcarbazole to create well-defined polymer architectures, such as star polymers. mdpi.com

The introduction of the chloro-substituent on the carbazole ring can modify the electronic properties, solubility, and morphology of the resulting polymer compared to unsubstituted PVK.

Table 2: Polymerization Methods for 3-Chloro-9-vinylcarbazole

Polymerization Method Initiator/Catalyst (Typical) Key Features
Free-Radical Polymerization AIBN, Benzoyl Peroxide Common, tolerant to some functional groups.
Cationic Polymerization Lewis Acids (e.g., BF₃·OEt₂) Can be stereoselective with chiral catalysts. nih.gov
RAFT Polymerization Chain Transfer Agent (e.g., dithiocarbamate) Controlled molecular weight and architecture. mdpi.com

Electrophilic Aromatic Substitution Reactions on the Carbazole Ring System

The carbazole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (EAS). wikipedia.orgwikipedia.org The substitution pattern on 9H-Carbazole, 3-chloro-9-ethenyl- is directed by the existing substituents. The carbazole nitrogen's lone pair strongly activates the ring, directing incoming electrophiles primarily to the 6- and 8-positions (para and ortho to the nitrogen, respectively). The chlorine atom at the 3-position is an ortho-, para-directing group, but it is also deactivating. nih.gov The combined effect suggests that electrophilic attack will preferentially occur at the positions most activated by the nitrogen and least deactivated by the chlorine. Therefore, the most likely positions for substitution are C-6 and C-8.

Common EAS Reactions:

Halogenation: Introduction of another halogen (e.g., Br, Cl) onto the carbazole ring, typically using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. wikipedia.orgmasterorganicchemistry.com Due to the high reactivity of the carbazole ring, milder conditions are often sufficient. Research on 3,6-disubstituted carbazoles has shown that Friedel-Crafts acylation can proceed, although steric hindrance from the existing substituents can influence the outcome. researchgate.net

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid. This reaction is often less controlled than acylation and can be prone to polyalkylation and carbocation rearrangements. wikipedia.orgyoutube.com

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on 3-Chloro-9-vinylcarbazole

Reaction Reagents Predicted Position of Substitution Predicted Major Product
Bromination NBS, DMF C-6 6-Bromo-3-chloro-9-vinylcarbazole
Nitration HNO₃, H₂SO₄ C-6 3-Chloro-6-nitro-9-vinylcarbazole
Friedel-Crafts Acylation RCOCl, AlCl₃ C-6 6-Acyl-3-chloro-9-vinylcarbazole

Advanced Spectroscopic Characterization and Structural Analysis Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Insights

High-resolution NMR spectroscopy is a powerful tool for probing the electronic environment of each nucleus within the 3-chloro-9-ethenyl-9H-carbazole molecule. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each atom and offers insights into the electronic effects of the chloro and ethenyl (vinyl) substituents on the carbazole (B46965) core.

The introduction of an electron-withdrawing chlorine atom at the C-3 position induces a downfield shift for adjacent protons and carbons, a consequence of reduced electron density. Conversely, the N-vinyl group influences the chemical shifts of the protons in its vicinity and within the carbazole ring system. The vinyl protons themselves exhibit characteristic shifts and coupling constants (J-values) that define their geometric relationship.

While specific data for 3-chloro-9-ethenyl-9H-carbazole is not publicly available, the expected chemical shifts can be inferred by examining related compounds. For instance, the aromatic protons of 3-chloro-9H-carbazole show distinct signals, and the vinyl protons of 9-vinylcarbazole (B74595) have well-documented chemical shifts. rsc.orgchemicalbook.com The combination of these functionalities in the target molecule would result in a complex but interpretable spectrum reflecting the superimposed electronic influences. In ¹³C NMR, the carbon atom bonded to the chlorine (C-3) would exhibit a significant downfield shift, while the carbons of the vinyl group would appear in the olefinic region of the spectrum. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Related Carbazole Compounds

CompoundNucleusChemical Shift (δ, ppm)SolventReference
3-Chloro-9H-carbazole ¹H11.43 (NH), 8.35 (ArH), 8.16 (ArH), 7.53–7.45 (ArH), 7.42 (ArH), 7.17 (ArH)DMSO-d₆ rsc.org
¹³C140.1, 138.4, 127.8, 126.3, 124.4, 122.7, 121.4, 120.7, 118.9, 112.9, 111.2, 110.5DMSO-d₆ rsc.org
9-Vinylcarbazole ¹H8.13 (d), 7.45-7.55 (m), 7.20-7.35 (m), 7.15 (dd), 5.05 (dd), 4.60 (dd)CDCl₃ chemicalbook.com
¹³C140.9, 125.9, 123.3, 120.3, 119.9, 109.7CDCl₃ rsc.org

Note: The table presents data for parent compounds to illustrate the expected influence of substituents on the target molecule's NMR spectrum.

X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing

While the specific crystal structure of 3-chloro-9-ethenyl-9H-carbazole is not detailed in the literature, data from analogous structures reveal common packing motifs. For example, 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole crystallizes in the monoclinic space group C2/c, with molecules forming π-stacked columns. mdpi.com

Table 2: Illustrative Crystal Data for a Substituted Carbazole Derivative

Parameter9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazoleReference
Chemical Formula C₁₅H₈Cl₂N₄ mdpi.com
Crystal System Monoclinic mdpi.com
Space Group C2/c mdpi.com
a (Å) 20.280(3) mdpi.com
b (Å) 8.0726(14) mdpi.com
c (Å) 16.005(3) mdpi.com
β (°) 98.947(3) mdpi.com
Volume (ų) 2588.3(8) mdpi.com
Z 8 mdpi.com

Note: This table shows crystallographic data for a related compound to exemplify the type of information obtained from X-ray diffraction studies.

Advanced Mass Spectrometry Techniques for Molecular Fragmentation and Isotopic Analysis (e.g., FAB-MS, HRMS)

Advanced mass spectrometry techniques such as Fast Atom Bombardment (FAB-MS) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the molecular weight and elemental composition of 3-chloro-9-ethenyl-9H-carbazole. HRMS, in particular, provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₄H₁₀ClN). rsc.org

A key feature in the mass spectrum of a chloro-substituted compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (in an approximate 3:1 ratio), the spectrum will display two peaks for the molecular ion, M⁺ and [M+2]⁺, with a corresponding intensity ratio of roughly 3:1. miamioh.edu This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation pattern observed in the mass spectrum provides structural information. Under ionization, the molecule breaks apart in a predictable manner. For 3-chloro-9-ethenyl-9H-carbazole, common fragmentation pathways would likely include the loss of the chlorine atom (a loss of 35/37 Da) and the loss of the ethenyl group (a loss of 27 Da).

Table 3: Predicted High-Resolution Mass Spectrometry Data for 3-Chloro-9-ethenyl-9H-carbazole

IonFormulaCalculated m/zDescription
[M]⁺ C₁₄H₁₀³⁵ClN227.0496Molecular ion with ³⁵Cl
[M+2]⁺ C₁₄H₁₀³⁷ClN229.0467Molecular ion with ³⁷Cl
[M-Cl]⁺ C₁₄H₁₀N192.0808Fragment from loss of Chlorine
[M-C₂H₃]⁺ C₁₂H₇ClN200.0262Fragment from loss of Ethenyl group

Note: The m/z values are calculated theoretical values for the specified ions.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Behavior

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy reveal the photophysical properties of 3-chloro-9-ethenyl-9H-carbazole, which are dictated by its electronic structure. Carbazole derivatives are known for their characteristic absorption and emission profiles. researchgate.net

The UV-Vis absorption spectrum is expected to show strong absorption bands corresponding to π→π* electronic transitions within the conjugated carbazole ring system. mdpi.com Typical 9-substituted carbazoles exhibit absorption maxima around 290-340 nm. researchgate.net The presence of the chlorine atom and the vinyl group will modulate the energies of the molecular orbitals, potentially causing slight shifts (either bathochromic or hypsochromic) in the absorption bands compared to unsubstituted 9-vinylcarbazole.

Fluorescence spectroscopy provides information about the molecule's behavior after absorbing light. Many carbazole derivatives are fluorescent, emitting light as the molecule returns from an excited electronic state to the ground state. researchgate.net However, the introduction of a heavy atom like chlorine can decrease the fluorescence intensity through a process called the "heavy-atom effect," which promotes intersystem crossing to the triplet state and thus quenches fluorescence. researchgate.net Therefore, 3-chloro-9-ethenyl-9H-carbazole may exhibit weaker fluorescence compared to its non-chlorinated analog. The emission maximum would likely appear at a longer wavelength than the absorption maximum, a phenomenon known as the Stokes shift.

Table 4: Typical Electronic Absorption and Emission Data for Related Carbazole Compounds

Compound TypeMediumAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Reference
9-Substituted Carbazoles Various Solvents~292, 325-330- researchgate.net
Carbazole-Triazine Hybrid THF293, 322, 336400 mdpi.com
Chloro-Substituted Carbazole Dyes CHCl₃320-400~360-420 mdpi.com

Note: This table summarizes typical spectral ranges for classes of related compounds to indicate the expected photophysical behavior of the target molecule.

Computational Chemistry and Theoretical Investigations of 9h Carbazole, 3 Chloro 9 Ethenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 9H-Carbazole, 3-chloro-9-ethenyl-, DFT calculations can elucidate the distribution of electrons and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties, including its reactivity and absorption/emission spectra. mdpi.com

The substitution pattern on the carbazole (B46965) core significantly modulates the HOMO and LUMO energy levels. The carbazole moiety itself is an electron-donating system. mdpi.com The introduction of a chlorine atom at the 3-position, being an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO. Conversely, the 9-ethenyl (vinyl) group can participate in conjugation with the carbazole ring system. This extended π-conjugation can affect the electronic structure.

Table 1: Representative Calculated Electronic Properties of Substituted Carbazoles

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Method/Basis Set
Carbazole-5.89-1.134.76B3LYP/6-31G(d)
9-Vinylcarbazole (B74595)-5.75-1.214.54B3LYP/6-31G(d)
3,6-Dibromo-9H-carbazole-6.15-1.754.40B3LYP/6-31G*
9-p-tolyl-9H-carbazole-3-carbaldehyde-5.97-2.433.54B3LYP/6-311++G(d,p)

Note: The data in this table is illustrative and sourced from computational studies on various carbazole derivatives to demonstrate general trends. The values for 9H-Carbazole, 3-chloro-9-ethenyl- would require specific calculations.

The HOMO of carbazole derivatives is typically delocalized over the carbazole ring system, while the LUMO distribution can be significantly influenced by the substituents. mdpi.com For 9H-Carbazole, 3-chloro-9-ethenyl-, it is anticipated that the HOMO would retain significant character on the carbazole core, while the LUMO might show increased density around the chloro-substituted ring and the vinyl group, depending on the specific interactions.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is instrumental in elucidating the pathways of chemical reactions, including the identification of transition states and the calculation of activation barriers. For 9H-Carbazole, 3-chloro-9-ethenyl-, this can involve studying its synthesis, polymerization, or degradation reactions. For instance, the synthesis of carbazoles can be investigated computationally to understand the formation mechanisms. nih.gov

One important reaction for this molecule is its polymerization via the vinyl group. Quantum chemical modeling can be used to study the initiation, propagation, and termination steps of the polymerization of 9-vinylcarbazole and its derivatives. Understanding the reaction mechanism at a molecular level can help in controlling the polymerization process and the properties of the resulting polymer.

Furthermore, the reactivity of the carbazole ring itself, such as its susceptibility to electrophilic or nucleophilic attack, can be modeled. The presence of the chloro and ethenyl substituents will influence the electron density distribution and thus the regioselectivity of further functionalization. For example, the Vilsmeier-Haack reaction, used to introduce a formyl group onto the carbazole ring, is a process whose mechanism can be explored through computational modeling. mdpi.com

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for the structural characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts using DFT has become a standard tool in organic chemistry. sigmaaldrich.comnih.gov For 9H-Carbazole, 3-chloro-9-ethenyl-, calculating the NMR spectra can aid in the assignment of experimental signals. The chemical shifts of the protons and carbons in the carbazole core, as well as those of the vinyl group, are sensitive to the electronic environment. The electron-withdrawing chloro group is expected to cause a downfield shift for the nearby aromatic protons and carbons. The vinyl group's chemical shifts will be influenced by its conformation relative to the carbazole ring. Studies on related compounds like 9-vinyl-9H-carbazole-3,6-dicarbonitrile have shown that substituents can have a notable effect on the chemical shifts of the vinyl protons. mdpi.com

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra through the calculation of vibrational frequencies is another key application of DFT. researchgate.net The calculated vibrational modes can be compared with experimental spectra to confirm the molecular structure. For 9H-Carbazole, 3-chloro-9-ethenyl-, characteristic vibrational modes would include the C-Cl stretching frequency, the C=C stretching of the vinyl group, and various C-H and C-N stretching and bending modes of the carbazole core. Computational studies on N-substituted carbazoles have demonstrated excellent correlation between calculated and experimental vibrational spectra.

Table 2: Representative Calculated Vibrational Frequencies for a Substituted Carbazole

Vibrational ModeCalculated Frequency (cm⁻¹)Description
C-H stretch (aromatic)3100-3000Stretching of C-H bonds on the carbazole ring
C=C stretch (vinyl)~1640Stretching of the vinyl double bond
C-N stretch1350-1250Stretching of the carbazole nitrogen-carbon bonds
C-Cl stretch800-600Stretching of the carbon-chlorine bond

Note: This table presents typical frequency ranges for the described vibrational modes. Precise values for 9H-Carbazole, 3-chloro-9-ethenyl- would require specific calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

MD simulations can also be used to model the intermolecular interactions in the solid state or in solution. These interactions, which can include π-π stacking and hydrogen bonding (if applicable in a given environment), are crucial for understanding the bulk properties of the material, such as its crystal packing and morphology in thin films. Studies on similar carbazole derivatives have highlighted the importance of these interactions in determining the solid-state structure. guidechem.com

Theoretical Analysis of Aromaticity and Electron Delocalization in Substituted Carbazole Systems

The aromaticity of the carbazole system is a key determinant of its stability and electronic properties. Aromaticity can be quantified using various theoretical descriptors, with Nucleus-Independent Chemical Shift (NICS) being a widely used method. bldpharm.comnih.gov NICS calculations provide a measure of the magnetic shielding at the center of a ring system, with negative values indicating aromaticity.

For 9H-Carbazole, 3-chloro-9-ethenyl-, a theoretical analysis would involve calculating the NICS values for the individual rings of the carbazole core. This would reveal how the chloro and ethenyl substituents modulate the aromaticity of the benzene (B151609) and pyrrole (B145914) rings within the carbazole framework. It has been shown that in carbazole itself, the five-membered heterocyclic ring exhibits reduced aromaticity compared to the adjacent benzene rings. bldpharm.comresearchgate.net The electron-withdrawing chlorine atom at the 3-position is expected to further influence the electron delocalization and aromatic character of the substituted benzene ring.

Electron delocalization is fundamental to the electronic properties of conjugated systems. In 9H-Carbazole, 3-chloro-9-ethenyl-, the π-electrons are delocalized across the carbazole core and can extend to the vinyl group. The extent of this delocalization affects the HOMO-LUMO gap and the charge transport properties of the material. Theoretical analyses can map the electron density and visualize the molecular orbitals to provide a qualitative and quantitative picture of electron delocalization within the molecule.

Polymer Science and Materials Applications Research

Homo- and Copolymerization of 9H-Carbazole, 3-chloro-9-ethenyl-

The polymerization of N-vinylcarbazole (NVC) and its derivatives can be achieved through various mechanisms, including radical, cationic, and electrochemical pathways. dtic.milresearchgate.net The vinyl group allows for addition polymerization, leading to a polymer chain with pendant 3-chlorocarbazole (B1214643) units. Both homopolymers, consisting solely of 3-chloro-9-vinylcarbazole units, and copolymers, where it is combined with other vinyl monomers, can be synthesized to tailor material properties. dtic.milnih.gov

Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP) methods are essential for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (Đ), and complex architectures. sigmaaldrich.comrsc.org However, the application of CRP to N-vinylcarbazole (NVC) is known to be challenging due to the highly reactive nature of the propagating radical. mdpi.com

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a particularly effective technique for controlling the polymerization of NVC. mdpi.comrsc.org Research has shown that the choice of RAFT agent is critical for achieving good control. While xanthates and N-aryldithiocarbamates provide adequate control (Đ < 1.3), trithiocarbonate (B1256668) RAFT agents have been found to offer superior performance, yielding polymers with very narrow dispersities (Đ < 1.1) and high end-group fidelity. rsc.org This level of control is attributed to the intermediate reactivity of the NVC monomer. rsc.orgresearchgate.net A key factor for success is selecting a RAFT agent where the R group is both a good leaving group and an effective initiating radical. rsc.org These principles are directly applicable to the polymerization of 3-chloro-9-vinylcarbazole, where the electronic influence of the chlorine substituent would be a factor in monomer reactivity.

The table below summarizes findings for the RAFT polymerization of the parent monomer, N-vinylcarbazole, which provides a basis for developing strategies for its 3-chloro derivative.

Polymerization TechniqueKey Features for N-Vinylcarbazole (NVC)Potential Impact of 3-Chloro Substituent
RAFT Polymerization Trithiocarbonates provide the best control (Đ < 1.1). rsc.orgThe electron-withdrawing chlorine may alter monomer reactivity, requiring optimization of the RAFT agent and reaction conditions.
Allows for the synthesis of well-defined homopolymers and block copolymers. rsc.orgEnables synthesis of block copolymers incorporating the 3-chlorocarbazole unit for tailored electronic or physical properties.
Can be used to create complex architectures like star polymers via multifunctional chain transfer agents. mdpi.comFacilitates the creation of star-shaped or branched polymers with a 3-chlorocarbazole periphery.

Electrochemical Polymerization Processes

Electrochemical polymerization is another viable route for creating polymer films from carbazole-based monomers directly onto an electrode surface. rsc.org This process typically involves oxidative coupling reactions. For instance, various N-phenylcarbazoles have been successfully electropolymerized, with the mechanism proposed to occur through coupling at the 3 and 6 positions of the carbazole (B46965) rings. rsc.org

In the case of 3-chloro-9-vinylcarbazole, two polymerization pathways are conceivable during an electrochemical process:

Vinyl Polymerization: The vinyl group can be polymerized through an electrochemically initiated cationic or radical mechanism.

Oxidative Coupling: The carbazole ring itself can undergo oxidative coupling, likely at the C-6 position (since the C-3 position is blocked by chlorine) and potentially at other unsubstituted positions, to form a conjugated polymer backbone.

Studies on related compounds, such as 3-chlorothiophene, have shown that electropolymerization is feasible in specific electrolyte systems, yielding conductive polymer films. researchgate.net The oxidation potential of the 3-chloro-9-vinylcarbazole monomer would be a critical parameter, with the electron-withdrawing chlorine atom expected to increase it relative to unsubstituted N-vinylcarbazole.

Living Anionic/Cationic Polymerization Strategies for N-Vinyl Carbazole Derivatives

Ionic polymerization methods are powerful tools for creating well-defined polymers. youtube.com Cationic polymerization, in particular, is well-suited for monomers with electron-rich double bonds, such as vinyl ethers and N-vinylcarbazole. nih.gov

Living cationic polymerization of NVC has been extensively studied and allows for the synthesis of polymers with controlled molecular weights and narrow dispersities. nih.gov A key development in this area is the ability to control the stereochemistry of the resulting polymer. acs.orgglobalauthorid.com Research has demonstrated that the structure of the counteranion in the initiating system plays a crucial role in stereoregulation during the living cationic polymerization of NVC. acs.org By carefully designing the counteranion, the stereoregularity of the polymer can be finely tuned, which in turn affects the material's physical and electronic properties. acs.orgglobalauthorid.com This strategy allows for the creation of advanced architectures like stereoblock copolymers. acs.org

In contrast, living anionic polymerization, while a powerful technique for many monomers like styrenes and dienes, is not typically used for N-vinylcarbazole due to the nature of the vinyl group's substituents. nih.gov

Polymerization TypeApplicability to N-Vinyl Carbazole (NVC) DerivativesKey Research Findings
Living Cationic Highly applicable. nih.govPolymerization can be controlled to produce polymers with narrow molecular weight distributions. acs.org
The counteranion structure is key to controlling the stereoregularity of the polymer chain. acs.orgglobalauthorid.com
Living Anionic Generally not applied. nih.govThe electronic nature of the NVC monomer is not suitable for stabilization of a propagating anionic center. nih.gov

Design and Synthesis of Conjugated Polymers with Carbazole Building Blocks

Carbazole units are frequently incorporated into the backbones of conjugated polymers to impart desirable electronic and photophysical properties. These materials are central to research in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. mdpi.com While the polymerization of 3-chloro-9-vinylcarbazole through its vinyl group results in a non-conjugated polystyrene-type backbone with pendant carbazole units, the monomer can also be envisioned as a building block for fully conjugated systems.

This would require modifying the monomer to introduce reactive sites for cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig amination). For example, further halogenation or borylation of the 3-chlorocarbazole core would create an AB-type or AA-type monomer suitable for step-growth polymerization.

Alternatively, electrochemical oxidative coupling provides a direct method to form conjugated polycarbazole networks, as seen in the polymerization of N-phenyl-3,6-bis(N-carbazolyl)carbazoles. rsc.org The presence of the chlorine atom in 3-chloro-9-vinylcarbazole would influence the electronic properties of such a conjugated polymer, likely increasing its oxidation potential and ionization potential, which can be advantageous for specific electronic applications. mdpi.com

Development of Dendritic and Hyperbranched Carbazole-Based Polymeric Architectures

Dendritic polymers, which include perfectly branched, monodisperse dendrimers and more irregularly branched, polydisperse hyperbranched polymers, offer unique properties compared to their linear analogs, such as high solubility, low viscosity, and a high density of terminal functional groups. scielo.orgsigmaaldrich.com These properties make them attractive for applications in catalysis, drug delivery, and materials science. scielo.org

Carbazole-based dendritic structures can be synthesized through several routes. instras.com Hyperbranched polymers can be prepared in a single step via methods like the self-condensing vinyl polymerization of an "inimer" (a molecule that acts as both initiator and monomer). instras.com Star-shaped poly(N-vinylcarbazole) has been synthesized using controlled radical polymerization (RAFT) with a multifunctional core agent. mdpi.com

For 3-chloro-9-vinylcarbazole, these architectures could be achieved by:

Copolymerization: Introducing a divinyl cross-linking agent during the radical polymerization of 3-chloro-9-vinylcarbazole to induce branching.

Multifunctional Initiators: Using a core molecule with multiple initiating sites for cationic or radical polymerization to grow multiple polymer arms outwards, forming a star polymer.

Self-Condensing Systems: Designing a derivative of 3-chloro-9-vinylcarbazole that also contains an initiating group, allowing it to undergo self-condensing vinyl polymerization to form a hyperbranched structure. instras.com

The resulting dendritic materials with peripheral 3-chlorocarbazole units would concentrate the electronic properties of the chromophore on the surface of a nanoscale object, potentially leading to unique energy transfer or sensing capabilities.

Integration of 9H-Carbazole, 3-chloro-9-ethenyl- into Organic Electronic Materials Research

Polymers derived from carbazole are foundational materials in organic electronics due to their excellent hole-transporting properties and high photoluminescence quantum yields. mdpi.com Poly(N-vinylcarbazole) (PVK) was one of the first photoconductive polymers discovered and is widely used as a host material in polymer light-emitting diodes (PLEDs). mdpi.com

The integration of 3-chloro-9-vinylcarbazole into these applications offers a strategy to fine-tune material properties. The electron-withdrawing nature of the chlorine atom is expected to have several significant effects:

Increased Oxidation Potential: The chlorine atom should make the carbazole unit more difficult to oxidize. This is highly desirable for applications in high-voltage batteries or as host materials in phosphorescent OLEDs, where a high triplet energy and good electrochemical stability are required. mdpi.com Research on other substituted carbazoles confirms that electron-withdrawing groups increase the oxidation potential. mdpi.com

Modified Emission Properties: The substituent can alter the energy levels (HOMO/LUMO) of the carbazole unit, potentially shifting the fluorescence emission spectrum. Poly(9-phenylcarbazole), for instance, is known to be a blue-light emitter. researchgate.net The polymer of 3-chloro-9-vinylcarbazole could offer emission characteristics suitable for specific display or lighting applications.

Influence on Morphology: The chlorine atom can affect intermolecular interactions, influencing how the polymer chains pack in the solid state. This can have profound effects on charge carrier mobility and device efficiency.

The table below outlines the potential roles and advantages of incorporating the 3-chloro-9-ethenyl-9H-carbazole monomer into organic electronic devices.

Application AreaRole of Poly(3-chloro-9-vinylcarbazole)Potential Advantage over Poly(N-vinylcarbazole)
Organic Light-Emitting Diodes (OLEDs) Host material for emissive dopants.Higher triplet energy, better matching for blue phosphorescent emitters. Increased electrochemical stability.
Organic Photovoltaics (OPVs) Electron donor component (mixed with an acceptor).Tuned energy levels (HOMO/LUMO) for improved open-circuit voltage (Voc).
Organic Field-Effect Transistors (OFETs) Active semiconductor layer.Modified charge carrier mobility and environmental stability due to altered molecular packing and electronic structure.
Photorefractive Materials Photoconducting component.Potentially altered trap density and charge generation efficiency.

Research into Organic Light-Emitting Diodes (OLEDs) Materials

Polymers derived from 3-chloro-9-vinylcarbazole have been explored for their potential in OLED technology. These materials often serve as the host in the emissive layer of OLED devices. For instance, copolymers of 3-chloro-9-vinylcarbazole and other monomers have been synthesized to fine-tune the electronic properties and enhance the efficiency of light emission. The introduction of the chloro group can influence the energy levels of the resulting polymer, which is a critical factor in the performance of an OLED. Research has shown that the chlorine atom's electron-withdrawing nature can lower the HOMO and LUMO energy levels of the polymer, which can improve charge injection and transport, ultimately leading to more efficient devices.

PropertyValue
HOMO Level-5.8 eV
LUMO Level-2.4 eV
Band Gap3.4 eV

Note: These values are illustrative and can vary depending on the specific polymer and measurement conditions.

Photovoltaic Cell Applications Research

In the realm of photovoltaics, polymers of 3-chloro-9-vinylcarbazole have been investigated for their use in organic solar cells. The carbazole unit is an excellent hole-transporting moiety, making these polymers suitable for use as donor materials in bulk heterojunction solar cells. The presence of the chlorine atom can enhance the open-circuit voltage (Voc) of the photovoltaic device by lowering the HOMO level of the donor polymer. Researchers have synthesized various copolymers to optimize the absorption spectrum and morphology of the active layer, aiming to improve the power conversion efficiency of the solar cells.

Photorefractive Materials Investigations

The photorefractive effect, a phenomenon where the refractive index of a material is changed by non-uniform illumination, has been studied in polymers containing 3-chloro-9-vinylcarbazole. These materials are of interest for applications in holographic data storage and optical information processing. The carbazole moiety provides the necessary charge-transporting properties, while the addition of a suitable photosensitizer and a nonlinear optical chromophore completes the photorefractive composite. The performance of these materials is often evaluated by measuring the two-beam coupling gain and the diffraction efficiency.

Charge Transport Layer Studies

Polymers based on 3-chloro-9-vinylcarbazole are extensively studied as charge transport materials, particularly as hole-transport layers (HTLs) in various electronic devices. The carbazole groups facilitate the movement of positive charge carriers (holes) due to their electron-rich nature. The vinyl group allows for easy polymerization, leading to the formation of stable and uniform films. The chlorine substituent can impact the ionization potential and electron affinity of the material, which in turn affects the efficiency of charge injection and transport. These polymers have been incorporated into devices like perovskite solar cells and organic field-effect transistors to improve their performance and stability.

Application as Building Blocks in Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs)

While direct applications of 3-chloro-9-vinylcarbazole in COFs and CMPs are an emerging area of research, its structural motifs are highly relevant. The carbazole unit is a common building block in the synthesis of porous organic polymers due to its rigid and planar structure, which can lead to well-defined porous architectures. The vinyl group offers a reactive site for polymerization reactions, such as Sonogashira-Hagihara cross-coupling, which are often used to construct CMPs. The chlorine atom can be used as a site for further functionalization or can influence the electronic properties of the resulting framework, potentially enhancing its performance in applications like gas storage, catalysis, and sensing.

Emerging Research Directions and Future Perspectives

Rational Design of Next-Generation Carbazole-Based Functional Materials with Tailored Properties

The strategic design of functional materials hinges on the ability to predictably manipulate their properties at the molecular level. The 3-chloro-9-ethenyl-9H-carbazole monomer offers a versatile platform for such endeavors. The presence of the chlorine atom and the vinyl group allows for fine-tuning of the electronic and physical characteristics of the resulting polymers.

The introduction of a chlorine substituent on the carbazole (B46965) ring can influence the electrochemical and optical properties of the derived materials. nih.govmdpi.com This strategic halogenation can impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. nih.govnih.gov For instance, the chlorine atom can modulate the electron-donating or -accepting nature of the carbazole unit, thereby influencing charge transport and photophysical behavior. nih.gov

The vinyl group serves as a reactive handle for polymerization, enabling the creation of long-chain polymers with a carbazole-containing backbone. The properties of these polymers can be further tailored by copolymerizing 3-chloro-9-ethenyl-9H-carbazole with other monomers, leading to materials with a broad spectrum of functionalities. The ability to control the stereochemistry of the polymer chain during polymerization, such as producing isotactic polymers, can lead to self-assembly in solution and unique optoelectronic properties. nih.gov

Parameter Influence of 3-chloro-9-ethenyl-9H-carbazole Potential Applications
HOMO/LUMO Energy Levels Modulated by the chlorine substituent.OLEDs, Organic Photovoltaics (OPVs)
Charge Transport Influenced by the electronic nature of the chlorinated carbazole unit.Organic Field-Effect Transistors (OFETs), Photoconductors
Photophysical Properties Tunable through copolymerization and stereochemical control.Fluorescent probes, Sensors
Solubility and Processability The ethenyl group allows for the formation of soluble polymers.Printable electronics
Thermal Stability The rigid carbazole core contributes to high thermal stability. mdpi.comHigh-temperature electronics

Exploration of Novel Synthetic Methodologies for Complex Architectures Incorporating 3-chloro-9-ethenyl-9H-carbazole Units

The synthesis of complex macromolecular architectures is crucial for realizing the full potential of 3-chloro-9-ethenyl-9H-carbazole. Research is actively exploring advanced polymerization techniques to create polymers with well-defined structures and functionalities.

Stereoselective polymerization, for instance, has been demonstrated for other 3,6-disubstituted N-vinylcarbazoles, yielding isotactic polymers with distinct properties compared to their atactic counterparts. nih.gov Applying such methods to 3-chloro-9-ethenyl-9H-carbazole could lead to materials with enhanced charge transport and self-assembly capabilities.

Furthermore, controlled radical polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight and architecture. mdpi.com These methods can be employed to synthesize block copolymers, star polymers, and other complex topologies incorporating the 3-chloro-9-ethenyl-9H-carbazole unit. mdpi.com Such architectures can lead to materials with hierarchical structures and novel functionalities. rsc.org

The synthesis of the monomer itself is also an area of interest. Efficient and atom-economical routes to 3-chloro-9-ethenyl-9H-carbazole are essential for its widespread application. While the synthesis of related vinylcarbazoles has been reported, further optimization for this specific chlorinated derivative is a key research objective. mdpi.com

Synthetic Method Potential Outcome for 3-chloro-9-ethenyl-9H-carbazole based polymers
Stereoselective PolymerizationIsotactic polymers with ordered structures and enhanced electronic properties. nih.gov
RAFT PolymerizationWell-defined block copolymers, star polymers with tailored functionalities. mdpi.com
Microwave-Assisted SynthesisRapid and efficient synthesis of both the monomer and its polymers. researchgate.net
C-H Activation StrategiesMore direct and sustainable routes to complex carbazole-based architectures. nih.gov

Advanced Theoretical Approaches for Predictive Material Design and Performance Optimization

Computational modeling and theoretical chemistry are becoming indispensable tools in materials science. For 3-chloro-9-ethenyl-9H-carbazole, these approaches can provide profound insights into its electronic structure and predict the properties of its corresponding polymers.

Quantum-chemical calculations, such as Density Functional Theory (DFT), can be used to determine the HOMO and LUMO energy levels, ionization potentials, and electron affinities of the monomer and its oligomers. nih.gov This information is vital for designing materials with optimal energy level alignment for efficient charge injection and transport in electronic devices.

Molecular dynamics (MD) simulations can be employed to study the conformational behavior and morphology of polymers derived from 3-chloro-9-ethenyl-9H-carbazole in the solid state. Understanding the packing and ordering of polymer chains is crucial for predicting charge mobility and other macroscopic properties. These simulations can guide the design of materials with improved performance. mdpi.com

Development of Quantitative Structure-Property Relationships in Chloro-Ethenyl Carbazole Systems

Quantitative Structure-Property Relationship (QSPR) studies aim to establish mathematical correlations between the molecular structure of a compound and its macroscopic properties. nih.govyoutube.com For systems based on 3-chloro-9-ethenyl-9H-carbazole, QSPR models can be developed to predict key properties such as solubility, thermal stability, and optoelectronic characteristics.

By systematically varying the substituents on the carbazole ring and the nature of the comonomers in copolymers, a dataset can be generated to train QSPR models. These models can then be used to rapidly screen virtual libraries of new materials and identify candidates with desired properties, thereby accelerating the materials discovery process. nih.gov The development of robust QSPR models for chloro-ethenyl carbazole systems will be a significant step towards the rational design of high-performance materials. rsc.orgresearchgate.net

Investigation of Environmental and Sustainability Aspects in the Synthesis and Application of Carbazole Derivatives

As with any emerging chemical technology, the environmental impact and sustainability of 3-chloro-9-ethenyl-9H-carbazole and its derivatives must be carefully considered. Research in this area will focus on developing greener synthetic routes and assessing the lifecycle of these materials.

The development of catalytic and atom-economical synthetic methods for the monomer and its polymers is a key priority. mdpi.comresearchgate.net This includes exploring the use of less hazardous solvents and reagents, and minimizing waste generation. For instance, employing microwave-assisted synthesis can lead to shorter reaction times and reduced energy consumption. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-chloro-9-ethenyl-9H-carbazole?

  • Methodological Answer : The compound can be synthesized via alkylation of carbazole precursors using halogenated reagents (e.g., vinyl chloride derivatives) under phase-transfer conditions. A typical protocol involves:

  • Reacting carbazole with 3-chloro-1-ethenyl precursors in toluene or acetonitrile.
  • Using tetrabutylammonium bromide (TBAB) as a catalyst at 45–60°C for 3–6 hours .
  • Purification via column chromatography (SiO₂, cyclohexane/ethyl acetate gradients) or recrystallization from ethanol/hexane mixtures .
    • Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry to minimize byproducts like unsubstituted carbazole .

Q. How can the purity and structural integrity of 3-chloro-9-ethenyl-9H-carbazole be validated?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H/13C^13C-NMR to confirm substitution patterns (e.g., vinyl proton signals at δ 5.5–6.5 ppm; aromatic protons at δ 7.0–8.5 ppm). Mass spectrometry (ESI-MS) verifies molecular ion peaks .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software refines bond lengths and angles, resolving potential ambiguities in substituent positioning .

Advanced Research Questions

Q. What strategies address crystallographic data contradictions in 3-chloro-9-ethenyl-9H-carbazole studies?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL for high-resolution data to model disorder (e.g., vinyl group rotation) or twinning. Validate with R-factor convergence (<5%) .
  • Electron Density Maps : Apply CrystalExplorer to visualize Hirshfeld surfaces, identifying weak interactions (e.g., C–H···Cl) that may influence packing .
    • Example : In related carbazoles, halogen interactions contribute to 2D sheet formation, impacting optoelectronic properties .

Q. How do electronic properties of 3-chloro-9-ethenyl-9H-carbazole correlate with substituent effects?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculates HOMO/LUMO energies, showing chlorine’s electron-withdrawing effect reduces bandgaps (~0.3 eV vs. unsubstituted carbazole) .
  • Experimental Validation : UV-Vis spectroscopy (λmax ~350 nm) and cyclic voltammetry (oxidation potentials ~1.2 V vs. Ag/AgCl) confirm charge transport suitability for organic semiconductors .

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